6-amino-7-(benzo[d]thiazol-2-yl)-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
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Overview
Description
6-amino-7-(benzo[d]thiazol-2-yl)-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzo[d]thiazole moiety, a tetrahydrofuran ring, and a pyrrolo[2,3-b]pyrazine core, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-7-(benzo[d]thiazol-2-yl)-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole intermediate, followed by the formation of the pyrrolo[2,3-b]pyrazine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature controls to maximize efficiency and scalability. The process may also include purification steps like recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
6-amino-7-(benzo[d]thiazol-2-yl)-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the amino and benzo[d]thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-amino-7-(benzo[d]thiazol-2-yl)-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-7-(benzo[d]thiazol-2-yl)-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline: Known for its topoisomerase I inhibitory activity.
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Studied for its photophysical properties and solvent effects.
Uniqueness
6-amino-7-(benzo[d]thiazol-2-yl)-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential biological activities. Its versatility makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-amino-7-(1,3-benzothiazol-2-yl)-5-(oxolan-2-ylmethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N7OS/c21-8-13-14(9-22)25-19-17(24-13)16(18(23)27(19)10-11-4-3-7-28-11)20-26-12-5-1-2-6-15(12)29-20/h1-2,5-6,11H,3-4,7,10,23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRBSVNKOPQMEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=C(C3=NC(=C(N=C32)C#N)C#N)C4=NC5=CC=CC=C5S4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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